![molecular formula C19H25ClN4O4S B5139294 3-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide](/img/structure/B5139294.png)
3-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide
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Overview
Description
3-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted benzamide core, a pyrazole ring, and a piperidine moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Formation of the Benzamide Core: This step involves the reaction of 3-chlorobenzoic acid with an amine to form the benzamide.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate diketone.
Attachment of the Piperidine Moiety: The piperidine ring is attached via a nucleophilic substitution reaction, often using a sulfonyl chloride derivative to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
3-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
3-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O4S/c1-3-23-13-14(12-22-23)11-21-19(25)15-4-5-18(17(20)10-15)28-16-6-8-24(9-7-16)29(2,26)27/h4-5,10,12-13,16H,3,6-9,11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRMBMIUAVLEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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